

Riluzole: An In-depth Technical Guide on its Effects on Cellular Pathways

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Compound of Interest

Compound Name: *Ruzadolane*

Cat. No.: *B1680290*

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Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide was developed based on a search for "**Ruzadolane**." As no specific information was found for a compound with that name, this document focuses on "Riluzole," a neuroprotective drug with a similar name and extensive research regarding its effects on cellular pathways.

Executive Summary

Riluzole is a benzothiazole derivative with neuroprotective properties, primarily known for its efficacy in extending survival in patients with Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action is multifaceted, centering on the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated ion channels. Emerging research also points to its potential as an anti-neoplastic agent, further broadening its therapeutic relevance. This guide provides a comprehensive overview of Riluzole's impact on key cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Action

Riluzole's therapeutic effects are primarily attributed to its influence on several critical cellular processes:

- **Inhibition of Glutamate Release:** Riluzole effectively reduces the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system. This action is crucial in mitigating the excitotoxicity implicated in neurodegenerative diseases.
- **Inactivation of Voltage-Gated Sodium Channels:** By stabilizing the inactivated state of voltage-dependent sodium channels, Riluzole curtails excessive neuronal firing, a hallmark of excitotoxic conditions.^[1]
- **Modulation of Intracellular Signaling Pathways:** Riluzole has been shown to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. Furthermore, in the context of oncology, it has been demonstrated to impact critical signaling cascades such as the PI3K/Akt pathway.

Quantitative Data Summary

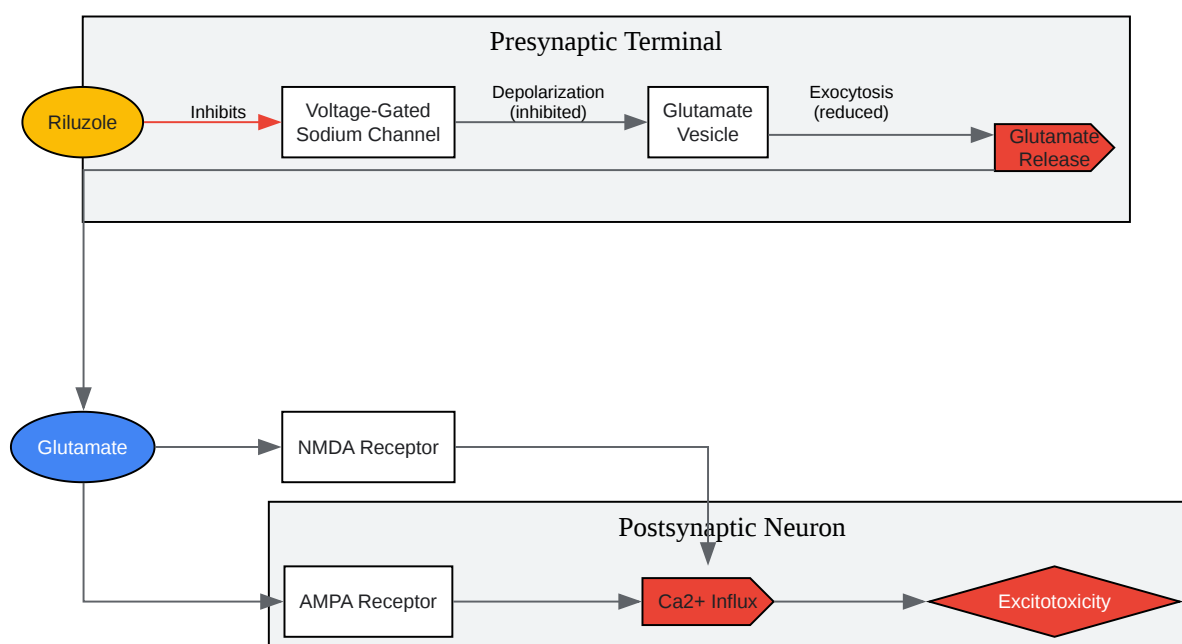
The following tables summarize the key quantitative data regarding the efficacy of Riluzole in modulating various cellular targets and processes.

Target/Process	Parameter	Value	Cell/System Type
Glutamate Release	IC50	19.5 μ M	Mouse neocortical slices
Voltage-Gated Sodium Channels	IC50	2.3 μ M	Cultured human skeletal muscle cells
IC50	51 μ M	Cultured rat cortical neurons	
Persistent Sodium Current	EC50	1-2 μ M	Rat suprachiasmatic nucleus neurons
Apoptosis Induction	Effective Concentration	10 μ M	Human prostate cancer cells (LNCaP and C4-2)
Cell Viability (Anti-proliferative)	Effective Concentration	1-10 μ M	SH-SY5Y neuroblastoma cells (counteracting H2O2-induced death)

Effects on Cellular Signaling Pathways

Glutamatergic Signaling Pathway

Riluzole's primary neuroprotective effect is mediated through its modulation of the glutamatergic synapse. It acts at multiple levels to dampen excessive glutamatergic signaling, which is a key contributor to neuronal damage in neurodegenerative diseases.

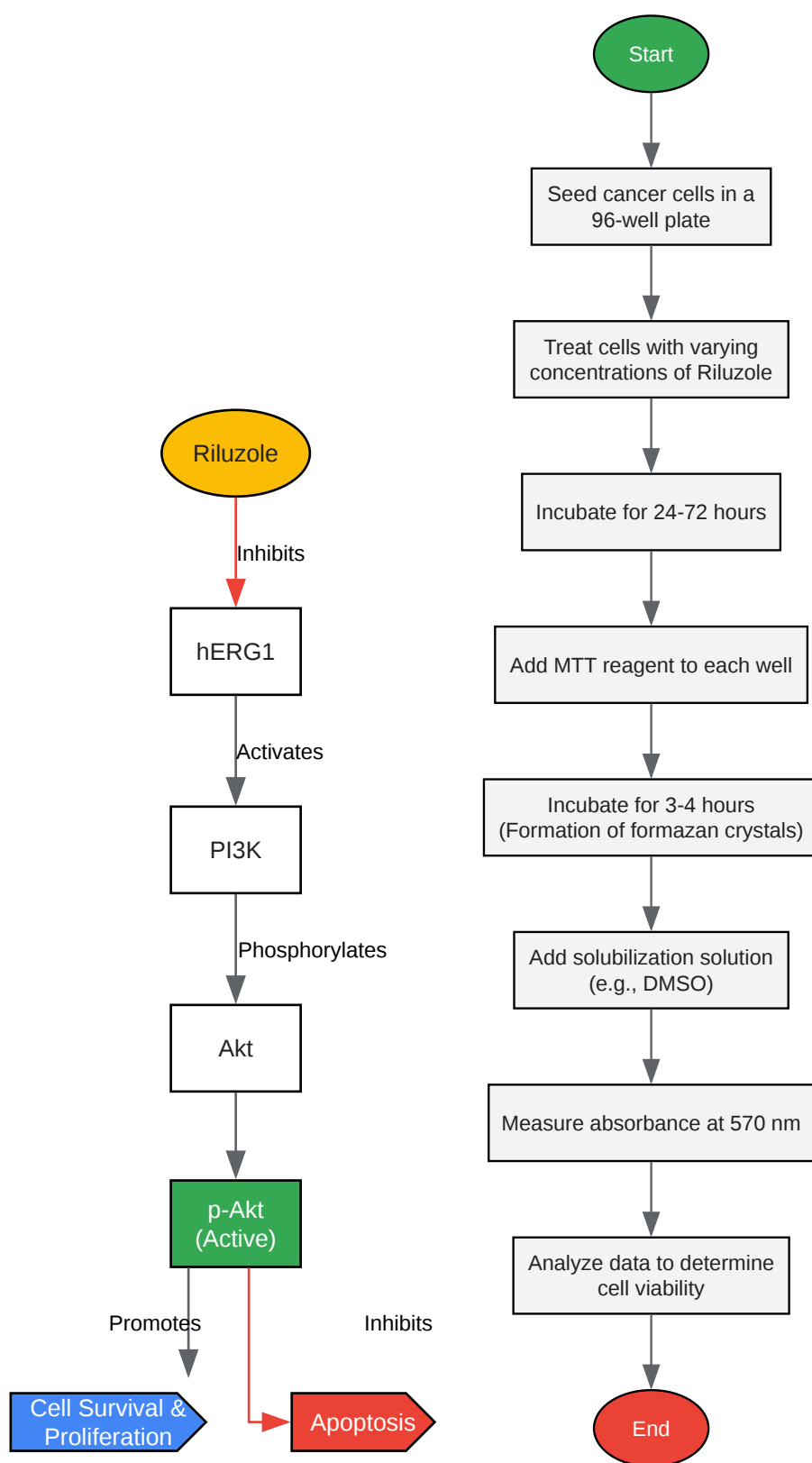


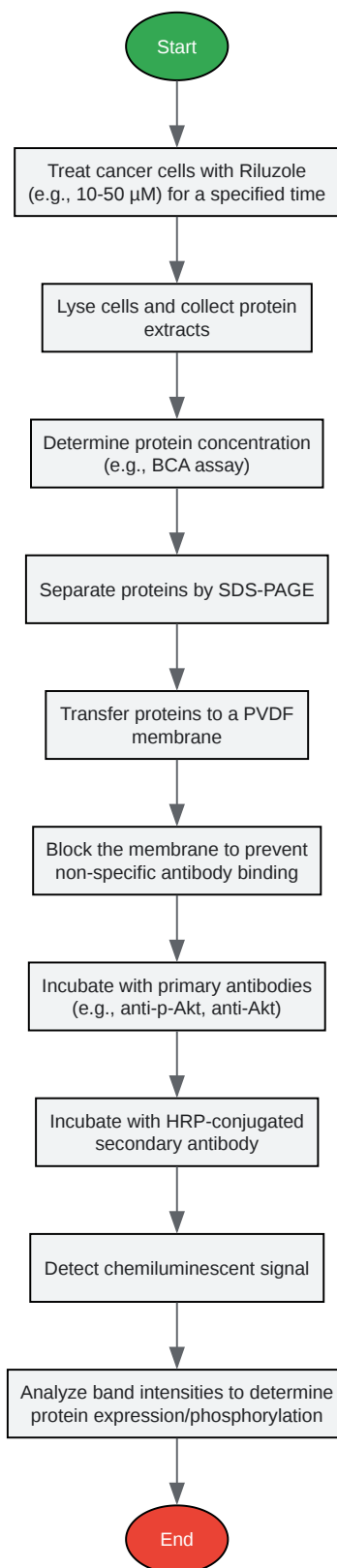
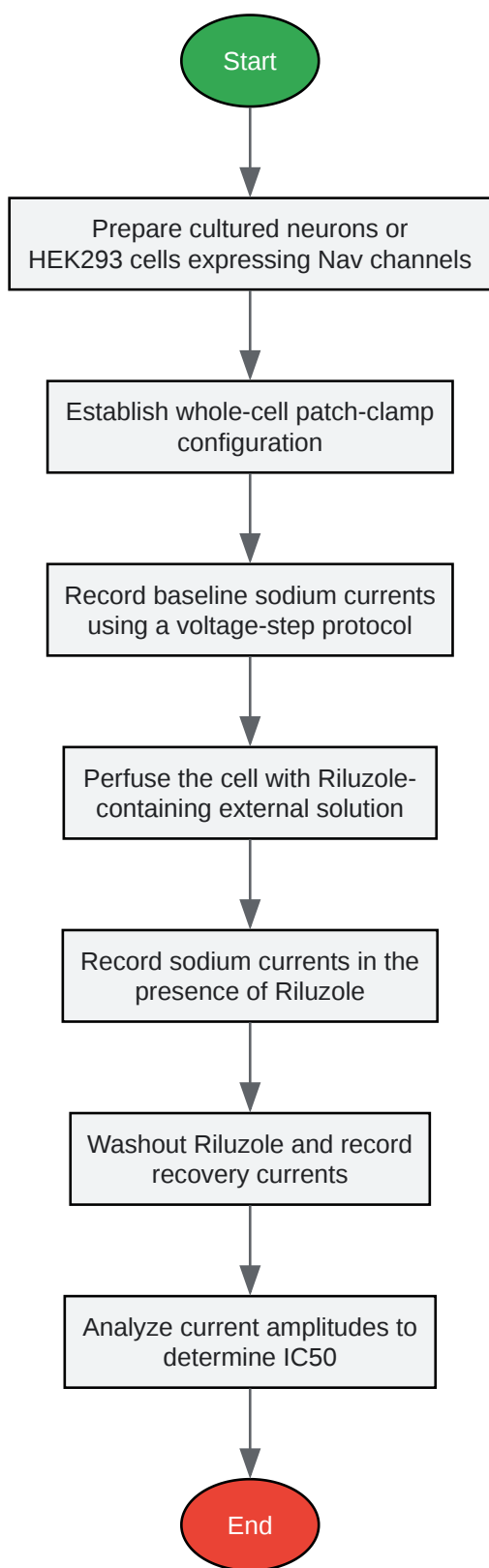
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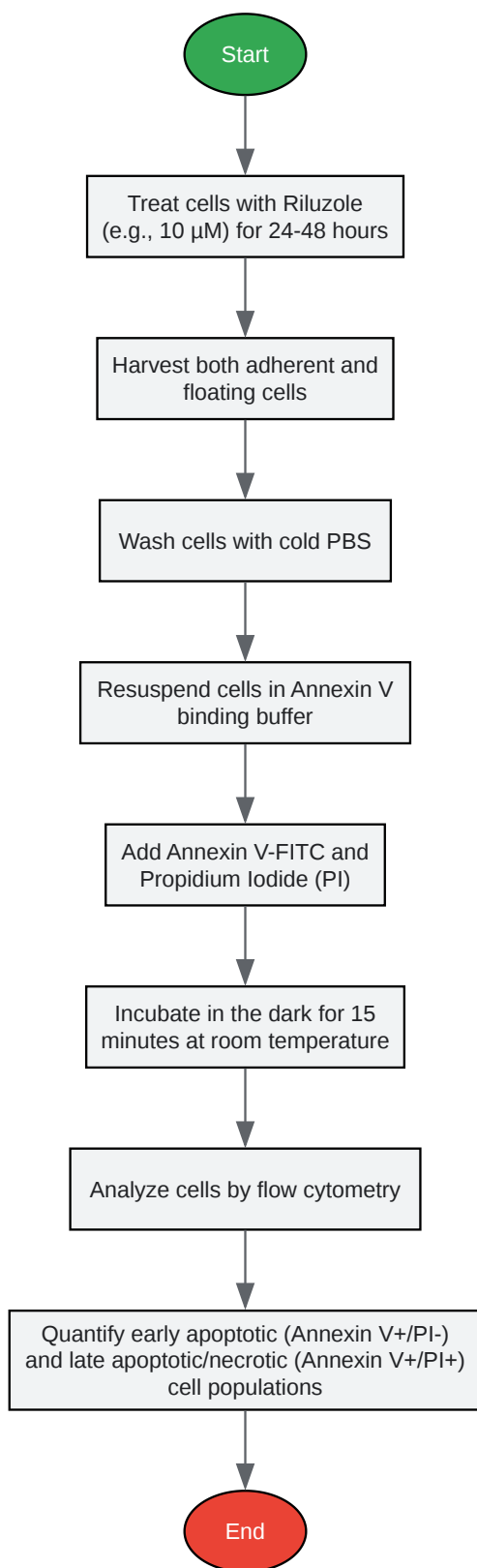
Caption: Riluzole's modulation of the glutamatergic synapse.

PI3K/Akt Signaling Pathway

In the context of cancer biology, Riluzole has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Riluzole can suppress tumor growth and metastasis.







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References

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Email: info@benchchem.com